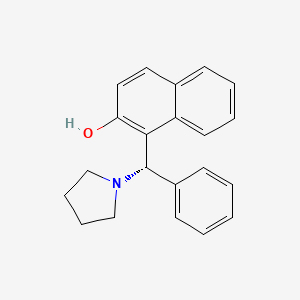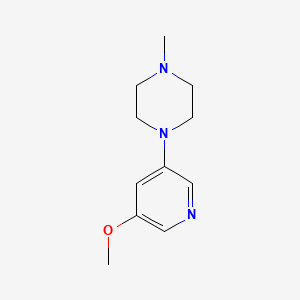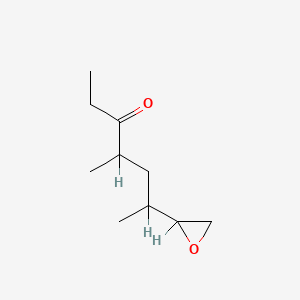![molecular formula C9H13NO B13950062 [2-(Aminomethyl)-4-methylphenyl]methanol CAS No. 740743-03-7](/img/structure/B13950062.png)
[2-(Aminomethyl)-4-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-4-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of 4-Hydroxymethyl-benzonitrile: One common method involves the reduction of 4-hydroxymethyl-benzonitrile using Raney nickel as a catalyst and hydrogen in methanol and ammonia.
Hydrogenation of 4-Aminomethylbenzoic Acid: Another method involves the hydrogenation of 4-aminomethylbenzoic acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Aminomethyl)-4-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amines or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-4-methylphenyl]methanol largely depends on its functional groups. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to molecular targets and its overall reactivity .
Comparación Con Compuestos Similares
[4-(Aminomethyl)-2-methylphenyl]methanol: Similar structure but with different substitution pattern.
4-Aminomethylbenzyl alcohol: Lacks the methyl group at the 4-position.
4-Hydroxymethylbenzonitrile: Precursor in the synthesis of [2-(Aminomethyl)-4-methylphenyl]methanol
Uniqueness:
- The presence of both aminomethyl and methyl groups on the benzene ring provides unique reactivity and binding properties.
- Its specific substitution pattern allows for distinct chemical behavior compared to its analogs .
Propiedades
Número CAS |
740743-03-7 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3 |
Clave InChI |
QYYNCGITQYHOHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
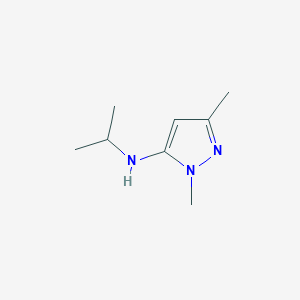
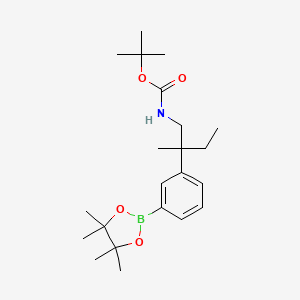
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)
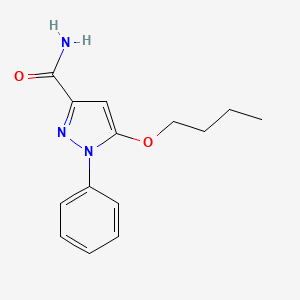



![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
